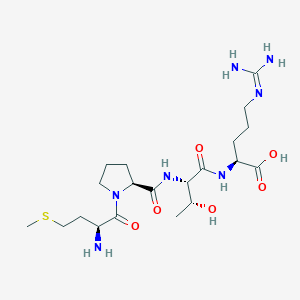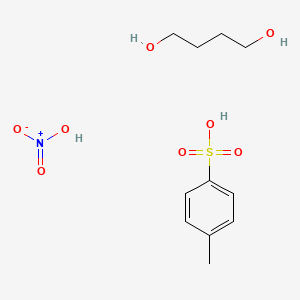![molecular formula C18H30O4 B15161425 6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) CAS No. 142947-22-6](/img/structure/B15161425.png)
6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of two hexanol groups connected via a phenylenebis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenylenebis(oxy) linkage can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
- 6,6’-(1,3-Phenylenebis(oxy))bis(hexan-1-ol)
Uniqueness
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is unique due to its specific phenylenebis(oxy) linkage at the 1,2-positions, which imparts distinct chemical and physical properties compared to its 1,4- and 1,3-analogues. This unique structure can lead to different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
142947-22-6 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
6-[2-(6-hydroxyhexoxy)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C18H30O4/c19-13-7-1-3-9-15-21-17-11-5-6-12-18(17)22-16-10-4-2-8-14-20/h5-6,11-12,19-20H,1-4,7-10,13-16H2 |
Clave InChI |
QIFRKIWJTZHWHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCCCCCO)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



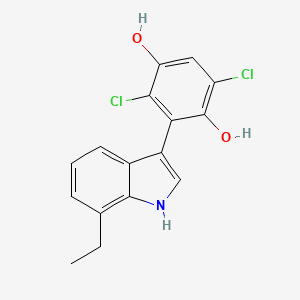
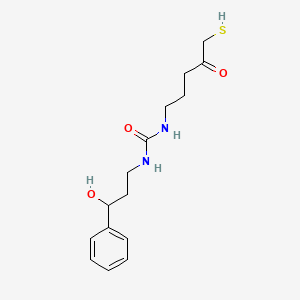
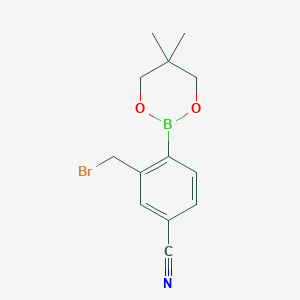
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)

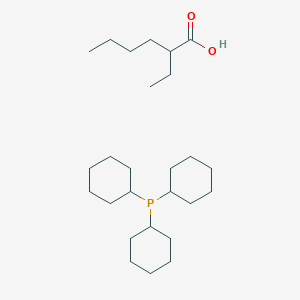
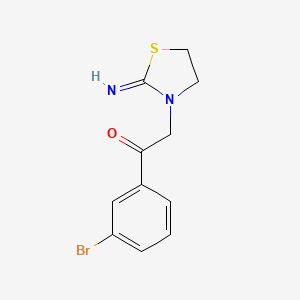
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
